(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine
Description
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H13N3S/c1-9(11-13-6-7-15-11)14-8-10-2-4-12-5-3-10/h2-7,9,14H,8H2,1H3 |
InChI Key |
ZGKCTZUFSUFCMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Thiazol-2-yl Derivatives
Method A: Thiazole Ring Formation via Hantzsch Synthesis
The classical approach involves condensing α-haloketones with thioamides:
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| 1 | α-Haloketone + Thioamide | Condensation under reflux | General Hantzsch method |
| 2 | Reflux in ethanol or acetic acid | Cyclization to form thiazole |
Example:
Reacting 2-aminothiazole derivatives with suitable halogenated compounds yields 2-substituted thiazoles. This method is versatile for introducing various substituents at the 2-position of the thiazole ring.
Functionalization of Pyridine at the 4-Position
Method B: Nucleophilic Substitution on 4-Chloropyridine
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| 1 | 4-Chloropyridine + methylamine | Nucleophilic substitution | |
| 2 | Heating in ethanol or methanol | Formation of pyridin-4-ylmethylamine |
This approach allows for selective substitution at the 4-position of pyridine, followed by further modifications if necessary.
Coupling of Thiazole and Pyridine Derivatives
Method C: Reductive Amination or Nucleophilic Substitution
Alternatively, direct nucleophilic substitution of a suitable leaving group (e.g., halogen) on the pyridine ring with the thiazol-2-yl moiety.
Detailed Synthetic Route
Based on the literature, a plausible synthetic route involves:
- Preparation of 2-aminothiazole derivatives via condensation of thiourea with α-haloketones.
- Functionalization of the thiazole ring at the 2-position with desired substituents, such as methyl groups, by alkylation or acylation.
- Synthesis of 4-chloropyridine derivatives, followed by nucleophilic substitution with methylamine to generate pyridin-4-ylmethylamine.
- Coupling of the thiazole and pyridine units through nucleophilic substitution or reductive amination, forming the target compound.
Data Tables Summarizing Preparation Methods
Supporting Research Results
- Patent US10351556B2 describes novel processes for synthesizing thiazole derivatives, emphasizing the use of condensation reactions and intermediates that can be adapted for the target molecule.
- Research article details the synthesis of various thiazole derivatives via condensation of dichlorophosphoryl carbamates, which could be modified to incorporate the pyridine moiety.
- PubChem data confirms the feasibility of synthesizing N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine via nucleophilic substitution reactions on 4-chloropyridine derivatives.
Notes and Considerations
- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are essential for tracking reaction progress.
- Purification: Recrystallization and chromatography (silica gel, column chromatography) are standard purification steps.
- Yield Optimization: Reaction conditions such as temperature, solvent choice, and molar ratios significantly influence yields.
- Safety: Handling of halogenated compounds and reagents like thionyl chloride or phosphorus oxychloride requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| (Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine | Pyridin-4-ylmethyl, thiazol-2-yl ethyl | C₁₁H₁₄N₄S | ~226.32 (estimated) | Not explicitly listed | Combines pyridine (electron-deficient) and thiazole (sulfur-containing) rings. |
| Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine | Benzyl, thiazol-2-yl ethyl | C₁₂H₁₅N₃S | 233.33 | 1211506-59-0 | Replaces pyridine with benzene; increased hydrophobicity. |
| 1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine | Piperidin-4-yl methyl, thiazol-2-yl ethyl | C₁₁H₁₉N₃S | 225.36 | 1342507-11-2 | Aliphatic piperidine replaces pyridine; enhances flexibility and basicity. |
| (5-Methylfuran-2-yl)methylamine | Furan-2-yl methyl, pyridin-4-ylmethyl | C₁₂H₁₅N₃O | 217.27 | 436086-98-5 | Furan (oxygen-containing) instead of thiazole; alters electronic properties. |
| 5,6-Dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine | Thienopyrimidine, thiazol-2-yl ethyl | C₁₃H₁₄N₄S₂ | 290.41 | 1803590-39-7 | Larger aromatic system (thienopyrimidine); higher molecular weight. |
Key Structural and Functional Differences
Electronic Effects :
- The pyridine ring in the target compound is electron-deficient, favoring interactions with electron-rich biological targets. In contrast, benzyl derivatives (e.g., CAS 1211506-59-0) lack this property, relying on π-π stacking .
- Thiazole’s sulfur atom can participate in hydrogen bonding and metal coordination, whereas furan analogs (e.g., CAS 436086-98-5) replace sulfur with oxygen, reducing polarizability .
Thienopyrimidine derivatives (e.g., CAS 1803590-39-7) have extended planar structures, which may enhance stacking interactions but reduce solubility .
Pharmacological Potential: Compounds with trifluoromethyl groups (e.g., 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine ) exhibit improved metabolic stability compared to the target compound, though at the cost of increased molecular weight. Benzyl and furan derivatives may exhibit distinct bioavailability profiles due to differences in logP values .
Biological Activity
(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.
- Molecular Formula : CHNS
- Molecular Weight : 225.31 g/mol
- CAS Number : 1343965-64-9
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research indicates that thiazole derivatives, including those with pyridine moieties, display significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. A study demonstrated that certain thiazole derivatives exhibited broad-spectrum activity against drug-resistant strains of Candida .
| Compound | Activity Type | Target Organism | Efficacy |
|---|---|---|---|
| 3h | Antimicrobial | MRSA | High |
| 7 | Antimicrobial | E. faecium | Moderate |
| 9f | Antifungal | Candida auris | High |
Anticancer Activity
The anticancer potential of this compound is notable in several studies:
- Cell Line Studies : Compounds structurally related to this compound have been tested against various cancer cell lines, including Caco-2 and A549. Results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent. For example, a derivative demonstrated a viability reduction of approximately 39.8% in Caco-2 cells compared to untreated controls .
| Cell Line | Compound | Viability Reduction (%) |
|---|---|---|
| Caco-2 | 3h | 39.8 |
| A549 | 3e | 56.9 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole and pyridine rings significantly impact biological activity:
- Substituent Effects : The presence of electron-withdrawing groups on the thiazole ring enhances anticancer activity, while certain alkyl substitutions on the pyridine ring improve antimicrobial efficacy .
Case Studies
Several case studies highlight the application of this compound in therapeutic contexts:
- Antimicrobial Efficacy : A study evaluated various thiazole derivatives for their ability to combat resistant bacterial strains. The results showed that compounds with similar scaffolds exhibited potent activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : Another investigation focused on the anticancer properties of thiazole-containing compounds, revealing that some derivatives significantly inhibited tumor growth in xenograft models.
Q & A
Q. What are the established synthetic routes for (Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine, and how do reaction conditions influence yield?
The synthesis typically involves coupling pyridine and thiazole derivatives via reductive amination or nucleophilic substitution. For example, analogous thiazole-containing amines are synthesized by reacting thiazole precursors (e.g., 1,3-thiazol-2-yl ethylamine) with pyridinylmethyl halides in polar aprotic solvents like DMF, using bases such as K₂CO₃ to deprotonate intermediates. Reaction temperature (60–80°C) and stoichiometric ratios of reagents significantly impact yields, with optimized protocols achieving >70% purity after column chromatography .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
Structural confirmation relies on a combination of ¹H/¹³C NMR (to identify proton/carbon environments), HRMS (for molecular weight verification), and FT-IR (to detect functional groups like C-N stretches). For example, pyridine ring protons appear as distinct doublets (δ 8.5–8.8 ppm in CDCl₃), while thiazole-linked ethyl groups show characteristic triplet splitting . Crystallography or X-ray diffraction may be used if single crystals are obtainable.
Q. What preliminary biological screening data exist for this compound, and which assays are most relevant?
While direct data on this compound is limited, structurally related thiazole-pyridine hybrids show antimicrobial (MIC: 2–8 µg/mL against S. aureus) and kinase-inhibitory activities (IC₅₀: <1 µM for JAK2). Initial screening should include:
- Enzyme inhibition assays (e.g., kinase panels)
- Cytotoxicity profiling (MTT assay on cancer cell lines)
- Computational docking to predict binding to targets like EGFR or PARP .
Advanced Research Questions
Q. How do substituent modifications on the pyridine or thiazole rings affect bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Pyridine ring : Electron-withdrawing groups (e.g., -F at C2) enhance kinase binding by increasing electrophilicity.
- Thiazole ring : Methyl substitution at C4 improves metabolic stability but reduces solubility.
- Ethyl linker : Fluorination (e.g., -CF₂-) increases lipophilicity (logP ↑0.5), enhancing blood-brain barrier penetration .
| Substituent | Position | Effect |
|---|---|---|
| -OCH₃ | Pyridine C3 | ↑ Solubility, ↓ potency |
| -CF₃ | Thiazole C5 | ↑ Metabolic stability |
Q. What mechanistic insights explain its interaction with biological targets?
Computational and biochemical studies on analogs suggest:
- Hydrogen bonding : Pyridinyl N atoms interact with kinase catalytic lysine residues (e.g., EGFR-L858R).
- π-π stacking : Thiazole rings engage aromatic residues (e.g., Phe in ATP-binding pockets).
- Dynamic binding modes : Molecular dynamics simulations show conformational flexibility in the ethyl linker, enabling adaptation to hydrophobic pockets .
Q. How can solubility and bioavailability be optimized without compromising activity?
Strategies include:
- Prodrug design : Phosphorylate the pyridine N to enhance aqueous solubility.
- Co-crystallization : Use co-solvents like PEG-400 to improve dissolution rates.
- Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) for targeted delivery .
Q. What contradictions exist in reported data, and how can they be resolved?
Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 µM vs. 2.1 µM in JAK3 assays) may arise from:
- Assay conditions : ATP concentration (10 µM vs. 1 mM) alters competitive inhibition.
- Compound purity : Residual solvents (e.g., DMSO) in stock solutions can artifactually suppress activity. Resolution requires standardized protocols (e.g., Eurofins Panlabs kinase panel) and LC-MS validation of test compounds .
Methodological Recommendations
- Synthetic Optimization : Use flow chemistry for scalable production, reducing side products (e.g., over-alkylation) .
- Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G**) .
- Biological Replicates : Perform dose-response assays in triplicate with Z’-factor >0.6 to ensure reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
